Ethyl 4-methyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-METHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Oxazole Ring Formation: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.
Amidation and Esterification: The final steps involve the amidation of the oxazole ring and esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-METHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE: can be compared with other thiazole and oxazole derivatives, such as:
Uniqueness
The uniqueness of ETHYL 4-METHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H15N3O4S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H15N3O4S/c1-3-23-16(22)14-10(2)18-17(25-14)19-15(21)12-9-13(24-20-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,18,19,21) |
InChI Key |
LFXCXWREPDYESZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.